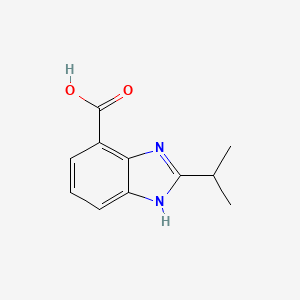

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Vue d'ensemble

Description

“1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is a chemical compound . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, and is a part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is C10H12N2 . The molecular weight is 160.2157 .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to have diverse biological and clinical applications . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, displaying a wide range of pharmacological functions. Vasuki et al. (2021) discuss the significance of benzimidazole derivatives, highlighting their antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties among others. The versatility of these compounds is attributed to their ability to undergo various chemical reactions, including the Mannich reaction, to produce pharmacologically active molecules (Vasuki et al., 2021).

Therapeutic Potential and Drug Development The therapeutic potential of benzimidazole compounds extends to a broad spectrum of diseases. Babbar, Swikriti, and Arora (2020) review the diverse biological activities of benzimidazole derivatives, emphasizing their role in antimicrobial, antiparasitic, anticancer, and central nervous system treatments. The presence of the benzimidazole core in various biologically active agents underscores its importance in the development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

Synthetic Applications and Biological Activities Benzimidazole derivatives are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. Ibrahim (2011) reviews the synthetic utilities of these compounds, highlighting their applications in creating molecules with significant biological activities. The versatility of benzimidazoles in synthesis allows for the development of compounds with potential anticancer, antimicrobial, and antiviral properties (Ibrahim, 2011).

Orientations Futures

Benzimidazole and its derivatives play an extraordinarily significant role as therapeutic agents . They have diverse pharmacological activities, and their development has emerged over recent years . Therefore, the future directions of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” could involve further exploration of its potential pharmacological activities.

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, they can act as inhibitors, blocking the active sites of enzymes or preventing the binding of substrates .

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .

Result of Action

The biological activities of benzimidazole derivatives can lead to various cellular responses, depending on their specific targets and mode of action .

Analyse Biochimique

Biochemical Properties

Benzimidazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzimidazole derivative .

Cellular Effects

Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- in animal models have not been reported. Studies on benzimidazole derivatives have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFMBLKMOKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)

![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)